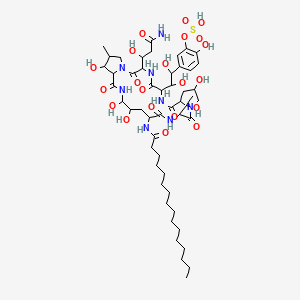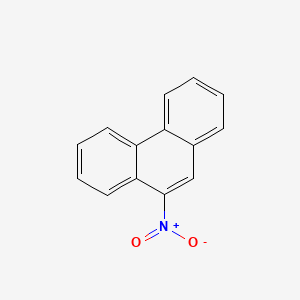
9-Nitrophenanthrene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 9-Nitrophenanthrene involves nucleophilic aminations and reactions with nitrogen dioxide among other methods. Barton et al. (1971) described nucleophilic aminations of this compound leading to derivatives such as 9-amino-10-nitrophenanthrene (Barton, Grinham, & Whitaker, 1971). Moreover, studies have highlighted reactions of phenanthrene with nitrogen dioxide to form dimeric and monomeric nitro nitrates alongside this compound (Judd et al., 1990).
Molecular Structure Analysis
Research into the molecular structure of this compound and related compounds reveals insights into their non-planar nature and the impact of dihedral angles on photochemical reactivity. Sekine et al. (2001) found significant differences in dihedral angles between phenyl rings of biphenyl skeletons in nitrophenanthrene derivatives, affecting their photochemical properties (Sekine et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its participation in various reactions, such as photolysis and reactions with arylboronic acids and isocyanoacetates. Studies show that photolysis of phenanthrene/tetranitromethane complexes yields this compound among other products, illustrating complex reactivity patterns (Butts et al., 1996).
Physical Properties Analysis
Investigations into the physical properties of this compound focus on its crystal structure, revealing the non-planarity of its molecules. The crystal structures of various nitrophenanthrene derivatives have been analyzed to understand their structural configurations and the influence on their reactivity and stability (Sekine et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its nitration reactions and its behavior in synthesizing phenanthrene derivatives. Notably, Liu et al. (2018) developed a method for nitration and cyclization of arene-alkynes to efficiently produce 9-nitrophenathrenes, showcasing the compound's versatility in organic synthesis (Liu, Zhang, & Guo, 2018).
Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Phenanthropyrroles and Phenanthrolinopyrroles : 9-Nitrophenanthrene has been utilized in the synthesis of phenanthropyrroles and phenantholinopyrroles. These compounds are produced by condensing this compound with esters of isocyanoacetic acid, yielding excellent results (Lash, Novak, & Lin, 1994).
Analytical Chemistry
- Determination of Nitro-PAHs in Soil Samples : An analytical method involving this compound has been developed for analyzing nitro polycyclic aromatic hydrocarbons in soil samples. This method uses high-performance liquid chromatography with fluorescence detection, indicating its utility in environmental analysis (GARCÍA-ALONSO, Barrado-Olmedo, & Pérez-Pastor, 2012).
Atmospheric Chemistry
- Formation of Oxidized Products in Atmospheric Reactions : In atmospheric chemistry, this compound is identified as a product in the reaction of gas-phase phenanthrene with OH radicals. This reaction leads to the formation of several oxidized products, crucial for understanding atmospheric processes and their impact on human health (Lee & Lane, 2010).
Environmental Toxicology
- Associations with Plasma Glucose and Amino Acids : In environmental toxicology, studies have found significant associations between this compound and plasma glucose levels in humans, suggesting a potential impact on glucose homeostasis and metabolic disorders (He et al., 2021).
Photochemical Reactions
- Photochemical Nitration and Adduct Formation : this compound has been identified as a product in photochemical reactions, specifically in the photolysis of phenanthrene with tetranitromethane. These findings contribute to our understanding of photochemical processes involving nitro-PAH compounds (Butts et al., 1996).
Safety and Hazards
When handling 9-Nitrophenanthrene, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
9-Nitrophenanthrene is a type of organic compound known as phenanthrenes and derivatives . These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene
Mode of Action
It is known that phenanthrene, the parent compound of this compound, undergoes nitration with concentrated nitric acid with sulphuric acid to yield this compound .
Biochemical Pathways
It is known that phenanthrene, the parent compound of this compound, is involved in several reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation .
Result of Action
It is known that this compound is mainly used as a dye intermediate .
Propriétés
IUPAC Name |
9-nitrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCNQHPKFAYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241823 | |
| Record name | 9-Nitrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954-46-1 | |
| Record name | 9-Nitrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Nitrophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Nitrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Nitrophenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836BX38BU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




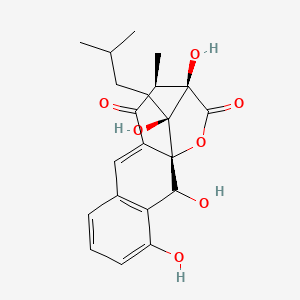
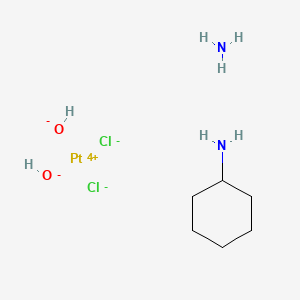
![3-Methyl-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1214016.png)
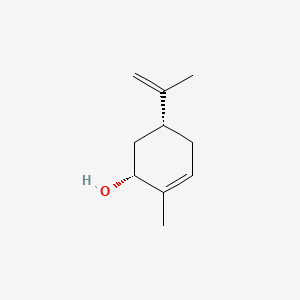


![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
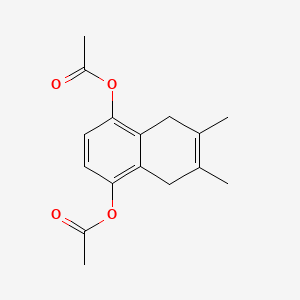
![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)


![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
